Spirodiclofen is a highly lipophilic, non-systemic tetronic acid derivative (keto-enol) primarily procured as a broad-spectrum acaricide. Functioning as a lipid biosynthesis inhibitor targeting acetyl-CoA carboxylase (ACCase), it disrupts mite development and fecundity. For industrial buyers and formulation scientists, its defining baseline properties are its exceptionally high octanol-water partition coefficient (logP ~5.83) and low aqueous solubility (~0.05 mg/L) [1]. These characteristics dictate its behavior in agricultural formulations, ensuring strong affinity for plant cuticular waxes and providing prolonged residual contact activity without translaminar or systemic translocation.
Substituting spirodiclofen with closely related in-class analogs (like spiromesifen or spirotetramat) or standard out-of-class acaricides (like abamectin) fundamentally alters formulation performance and application suitability. Spirotetramat is highly systemic (phloem and xylem mobile) and spiromesifen exhibits translaminar movement, whereas spirodiclofen is strictly non-systemic, remaining tightly bound to the leaf surface[1]. Furthermore, unlike abamectin, which acts rapidly on adult nervous systems, spirodiclofen acts slowly via lipid biosynthesis inhibition, offering superior ovicidal efficacy but lacking rapid adult knockdown[2]. Consequently, replacing spirodiclofen compromises formulations designed specifically for long-lasting cuticular retention and early-stage population suppression.
Spirodiclofen exhibits a distinct physicochemical profile compared to its closest structural analog, spiromesifen. Quantitative analysis demonstrates that spirodiclofen possesses a significantly higher partition coefficient (logP = 5.83) and lower water solubility (0.05 mg/L at 20°C) than spiromesifen (logP = 4.55, water solubility = 0.13 mg/L) [1]. This extreme lipophilicity ensures that spirodiclofen remains bound to the waxy plant cuticle, preventing systemic translocation and providing extended residual contact efficacy.
| Evidence Dimension | Octanol-water partition coefficient (logP) and aqueous solubility |
| Target Compound Data | Spirodiclofen: logP 5.83, solubility 0.05 mg/L |
| Comparator Or Baseline | Spiromesifen: logP 4.55, solubility 0.13 mg/L |
| Quantified Difference | Spirodiclofen is over an order of magnitude more lipophilic and less than half as water-soluble as spiromesifen. |
| Conditions | Standard physicochemical profiling (20°C). |
Buyers formulating non-systemic, long-lasting surface acaricides must select spirodiclofen over spiromesifen to maximize cuticular retention and minimize translaminar movement.
In comparative life-table studies against the two-spotted spider mite (Tetranychus urticae), spirodiclofen demonstrates a fundamentally different efficacy profile than the standard acaricide abamectin. While abamectin is highly toxic to adults, spirodiclofen exhibits vastly superior ovicidal activity and significantly elongates the developmental duration of surviving immatures (mean pre-adult duration of 10.04 days vs. 8.75 days for the untreated control) [1]. Furthermore, females treated with spirodiclofen exhibit severely reduced fecundity.
| Evidence Dimension | Ovicidal activity and developmental elongation |
| Target Compound Data | Spirodiclofen: Strong ovicidal activity, pre-adult duration 10.04 days |
| Comparator Or Baseline | Abamectin: Weak ovicidal activity (acts primarily as adulticide) |
| Quantified Difference | Spirodiclofen provides superior ovicidal control and suppresses reproduction, whereas abamectin lacks strong ovicidal properties. |
| Conditions | Laboratory bioassays on Tetranychus urticae life-history traits. |
Procurement for integrated pest management (IPM) formulations targeting egg and larval stages requires spirodiclofen rather than adulticides like abamectin.
Spirodiclofen, as a cyclic keto-enol, bypasses traditional acaricide resistance mechanisms by directly inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in arthropod lipid biosynthesis. Biochemical assays on related keto-enols demonstrate potent inhibition of spider mite ACCase with an IC50 of approximately 123 nM [1]. Because this target site (the carboxyltransferase domain of ACCase) is completely distinct from the targets of conventional acaricides like abamectin (GluCl channels) or pyridaben (METI), spirodiclofen exhibits no cross-resistance with these legacy chemistries.
| Evidence Dimension | Enzyme target affinity (ACCase IC50) and cross-resistance profile |
| Target Compound Data | Keto-enol class (spirodiclofen/spirotetramat): Inhibits mite ACCase (IC50 ~123 nM) |
| Comparator Or Baseline | Conventional acaricides (e.g., abamectin, pyridaben): Target nervous system or mitochondrial electron transport |
| Quantified Difference | Absolute mechanistic divergence, resulting in 0% target-site cross-resistance with legacy acaricides. |
| Conditions | Recombinant spider mite (Tetranychus urticae) ACCase inhibition assays. |
Agrochemical buyers must procure spirodiclofen to formulate resistance-breaking products in regions where mite populations have developed insensitivity to GluCl and METI inhibitors.
Due to its extreme lipophilicity (logP 5.83) and low water solubility, spirodiclofen is the optimal active ingredient for suspension concentrates (SC) designed to adhere strictly to the waxy plant cuticle. This ensures prolonged residual control of mites without the risk of systemic dilution or off-target translocation [1].
Because spirodiclofen strongly inhibits lipid biosynthesis, it is uniquely suited for formulations targeting the egg and early developmental stages of Tetranychid mites. It should be procured for early-season application programs where population suppression via ovicidal action is prioritized over rapid adult knockdown [2].
Spirodiclofen's unique mechanism of action—inhibition of the ACCase carboxyltransferase domain—makes it an essential procurement choice for resistance management programs. It is specifically deployed as a rotational partner to break cross-resistance in mite populations that no longer respond to abamectin or mitochondrial electron transport inhibitors [3].
Irritant;Health Hazard;Environmental Hazard